

Application Notes and Protocols: N-Methyl-4-nitrophenethylamine Hydrochloride in Organic Synthesis

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Compound of Interest

Compound Name: *N*-Methyl-4-nitrophenethylamine hydrochloride

Cat. No.: B070788

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **N-Methyl-4-nitrophenethylamine hydrochloride** as a versatile reactant in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. Detailed protocols for its synthesis and key transformations are provided, along with data presented in a clear, tabular format.

Chemical Properties and Safety Information

N-Methyl-4-nitrophenethylamine hydrochloride is a stable, crystalline solid at room temperature.^[1] Its chemical structure, featuring a secondary amine and a nitroaromatic group, makes it a valuable building block for a variety of chemical transformations.

Property	Value	Reference
CAS Number	166943-39-1	[1] [2]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O ₂	[2]
Molecular Weight	216.66 g/mol	[2]
Melting Point	222-227 °C	[1]
Boiling Point	335.8 °C at 760 mmHg	[1]
Solubility	Soluble in DMSO and Methanol.	[1]
Appearance	Not specified, likely a crystalline solid.	
Storage	Sealed in a dry place at room temperature.	[1]

Safety: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of CDC25 Phosphatase Inhibitors

A primary application of **N-Methyl-4-nitrophenethylamine hydrochloride** is its use as a key intermediate in the synthesis of small molecule inhibitors of Cell Division Cycle 25 (CDC25) phosphatases.[\[1\]](#)[\[3\]](#) These enzymes are critical regulators of the cell cycle, and their overexpression is linked to various cancers, making them an attractive target for anticancer drug development. The phenethylamine scaffold of the reactant serves as a core structure for building molecules that can interact with the active site of these phosphatases.

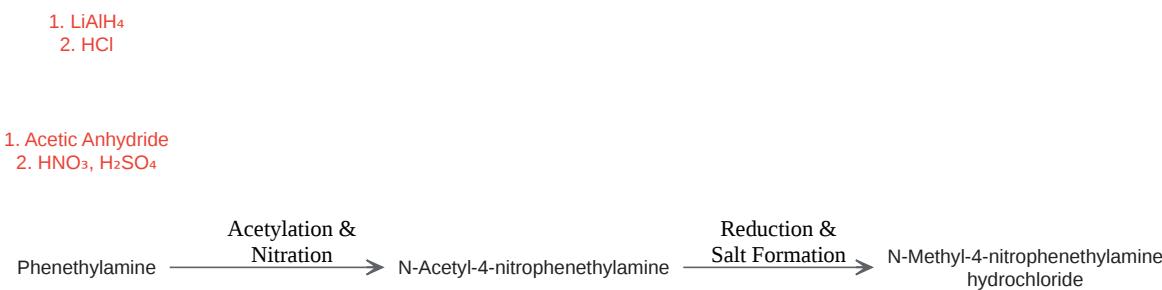
The general synthetic approach involves the elaboration of the amine functionality and subsequent reduction of the nitro group to an amine, which can be further functionalized.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-nitrophenethylamine hydrochloride

This protocol is adapted from the synthesis of the related compound, 4-nitrophenethylamine hydrochloride, and represents a plausible route.

Reaction Scheme:



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Caption: Proposed synthesis of **N-Methyl-4-nitrophenethylamine hydrochloride**.

Materials:

- Phenethylamine
- Acetic anhydride
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)

- Hydrochloric acid (HCl) in diethyl ether
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- Acetylation: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours.
- Nitration: Cool the reaction mixture to 0 °C and slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), keeping the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-acetyl-4-nitrophenethylamine.
- Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C and slowly add a solution of N-acetyl-4-nitrophenethylamine (1.0 eq) in the same solvent. After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
- Quenching and Isolation: Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and wash it with ether.
- Salt Formation: Dry the ethereal solution over anhydrous sodium sulfate and then bubble dry HCl gas through it, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

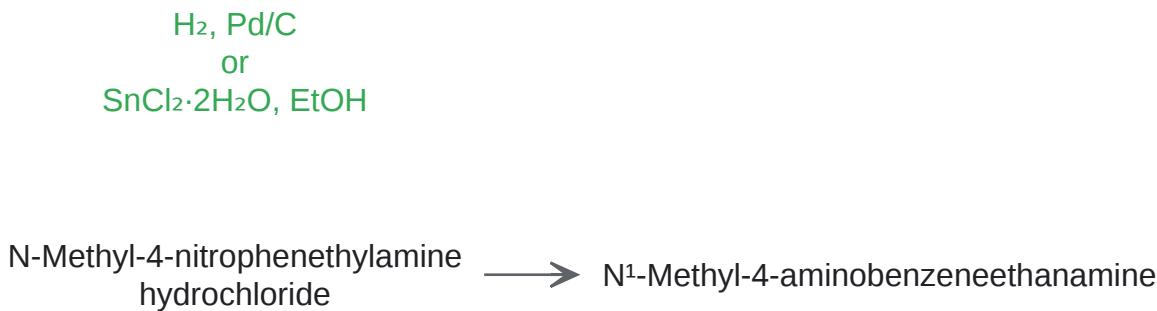
- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **N-Methyl-4-nitrophenethylamine hydrochloride**.

Expected Yield: 60-70% (based on analogous reactions).

Protocol 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a crucial step for further diversification in the synthesis of CDC25 inhibitors.

Reaction Scheme:



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Caption: Reduction of the nitro group of **N-Methyl-4-nitrophenethylamine hydrochloride**.

Materials:

- N-Methyl-4-nitrophenethylamine hydrochloride**
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H_2)
- Alternatively: Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) and Ethanol

Procedure (Catalytic Hydrogenation):

- Dissolve **N-Methyl-4-nitrophenethylamine hydrochloride** (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
- Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Procedure (Tin(II) Chloride Reduction):

- Dissolve **N-Methyl-4-nitrophenethylamine hydrochloride** (1.0 eq) in ethanol.
- Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress.
- After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Method	Reagents	Solvent	Temperature	Typical Yield
Catalytic Hydrogenation	H ₂ , 10% Pd/C	Methanol/Ethanol	Room Temperature	>90%
Tin(II) Chloride	SnCl ₂ ·2H ₂ O	Ethanol	Reflux	70-85%

Protocol 3: N-Acylation of the Secondary Amine

This protocol describes the acylation of the secondary amine, a common step in building more complex molecules.

Reaction Scheme:

Acyl Chloride (R-COCl)
or
Carboxylic Acid (R-COOH),
Coupling Agent (e.g., HATU)



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Caption: N-Acylation of **N-Methyl-4-nitrophenethylamine hydrochloride**.

Materials:

- **N-Methyl-4-nitrophenethylamine hydrochloride**
- Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Coupling agent (if using a carboxylic acid), e.g., HATU, HBTU.

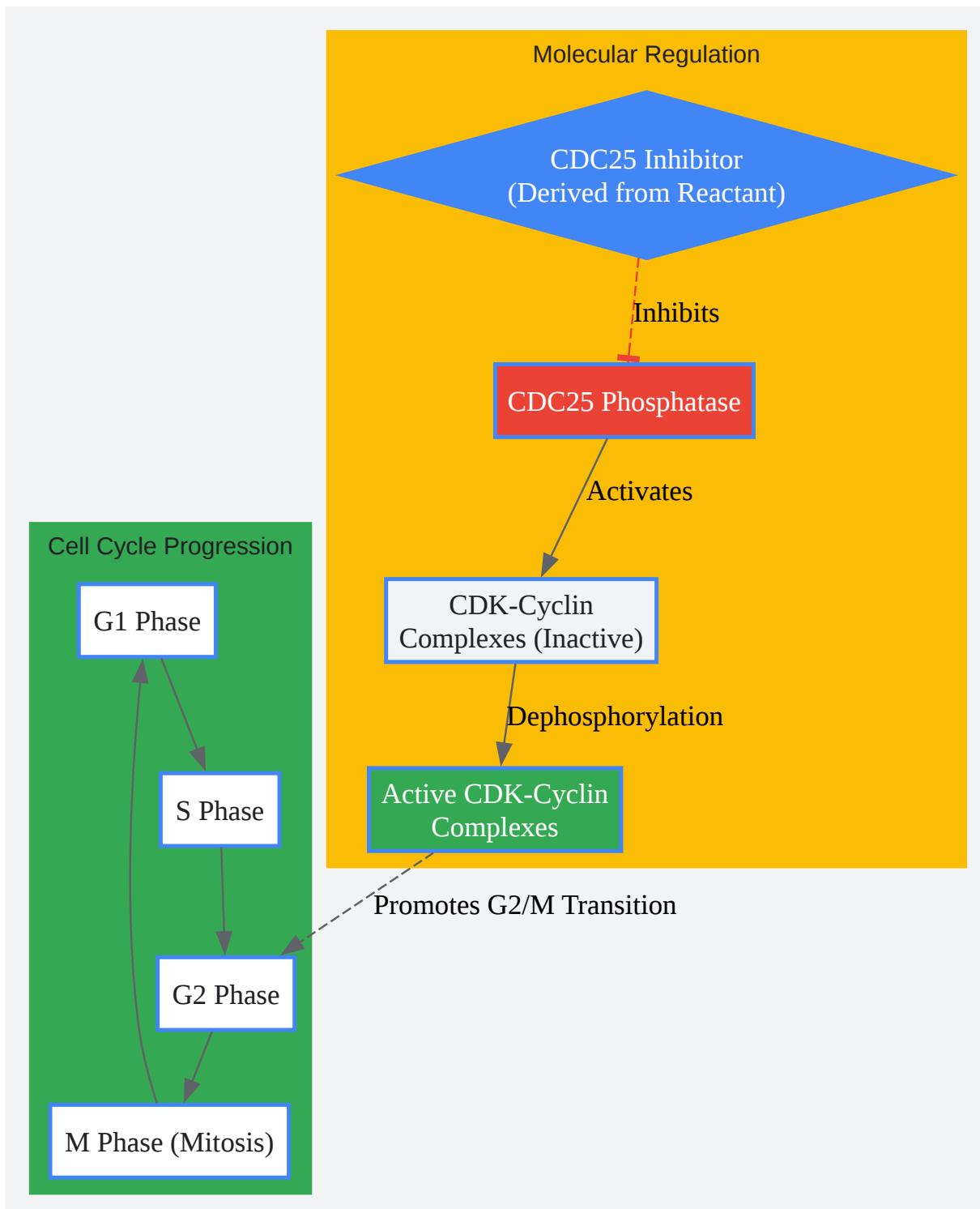
Procedure (using Acyl Chloride):

- Suspend **N-Methyl-4-nitrophenethylamine hydrochloride** (1.0 eq) in anhydrous DCM.
- Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add the acyl chloride (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Signaling Pathway

The products derived from **N-Methyl-4-nitrophenethylamine hydrochloride**, particularly CDC25 phosphatase inhibitors, interfere with the cell cycle progression. The following diagram illustrates the general mechanism of action.

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Caption: Simplified signaling pathway showing the role of CDC25 phosphatases in cell cycle regulation and the inhibitory action of compounds derived from **N-Methyl-4-nitrophenethylamine hydrochloride**.

These notes and protocols are intended to guide researchers in the effective use of **N-Methyl-4-nitrophenethylamine hydrochloride** in their synthetic endeavors, particularly in the exciting field of drug discovery.

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